1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
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Overview
Description
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-methoxy-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride to deprotonate the phenol, followed by the addition of the alkyl halide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways by modulating the activity of its molecular targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(4-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
58021-24-2 |
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Molecular Formula |
C13H19FO3 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-4-6-12(14)7-5-11/h4-7,15H,3,8-10H2,1-2H3 |
InChI Key |
KELAWPZDYBCJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(COCC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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